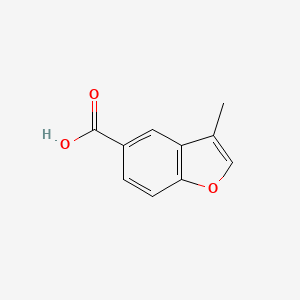

3-Methylbenzofuran-5-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGCSXAZTJXZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628619 | |

| Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501892-99-5 | |

| Record name | 3-Methyl-5-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylbenzofuran 5 Carboxylic Acid and Its Structural Analogs

De Novo Synthesis Approaches to the 3-Methylbenzofuran (B1293835) Core

The de novo synthesis of the 3-methylbenzofuran-5-carboxylic acid core involves the systematic construction of the bicyclic system with the required substituents incorporated from the outset. This approach offers the advantage of building complexity from simple, readily available starting materials and allows for precise control over the substitution pattern.

Strategies for Benzofuran (B130515) Ring Formation (e.g., cyclization reactions)

The formation of the benzofuran ring is the cornerstone of any de novo synthesis. A variety of cyclization reactions have been developed for this purpose, typically involving the formation of an ether linkage followed by an intramolecular ring closure to form the furan (B31954) ring.

One classical and effective method is the intramolecular cyclization of α-aryloxy ketones. In this approach, a phenol (B47542) is O-alkylated with an α-haloketone, and the resulting α-phenoxy ketone is cyclized under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) to yield the benzofuran. Another powerful strategy involves the rearrangement of 2-hydroxychalcones, which can be transformed into various benzofuran isomers under different reaction conditions. nih.govscispace.com For instance, depending on the conditions, 2,3-dihydrobenzofuran (B1216630) intermediates can be selectively converted to 3-acylbenzofurans or 3-formylbenzofurans. nih.govscispace.com

Palladium- and other transition-metal-catalyzed reactions have also emerged as powerful tools. For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, provides a versatile route to 2,3-disubstituted benzofurans.

Regioselective Introduction of the Methyl Group at C3

Achieving regioselective installation of the methyl group at the C3 position is a critical challenge. The choice of starting materials and reaction sequence is paramount. A common strategy involves the cyclization of an α-phenoxyacetone derivative. For example, a suitably substituted phenol can be reacted with chloroacetone (B47974) to form a phenoxyacetone (B1677642) intermediate. Subsequent acid-catalyzed cyclodehydration directs the formation of the furan ring, leading to a methyl group specifically at the C3 position.

Another approach relies on the rearrangement of chalcones. By carefully designing the chalcone (B49325) precursor, it is possible to control the formation of intermediates that lead to 3-acyl or 3-formyl benzofurans, which can be further modified. nih.govscispace.com While direct C3-methylation after ring formation is possible, it often suffers from a lack of regioselectivity, making the de novo approach more reliable for this specific substitution pattern.

Methods for Directing Carboxylic Acid Functionalization to C5

Directing the carboxylic acid group to the C5 position is typically achieved by employing a starting phenol that already contains a suitable functional group at the para-position. This "functional group carry-over" strategy is highly effective for ensuring regiochemical purity.

A common precursor is a 4-substituted phenol, such as 4-hydroxybenzonitrile (B152051) or methyl 4-hydroxybenzoate. The cyano or ester group is chemically robust and can be carried through the benzofuran ring formation steps. Once the 3-methylbenzofuran core is constructed, the nitrile or ester group at the C5 position can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. This method avoids potential issues with regioselectivity that can arise from attempting to directly carboxylate the C5 position of 3-methylbenzofuran.

| Starting Material | Key Intermediate | Final Product | Rationale |

| 4-Hydroxybenzonitrile | 5-Cyano-3-methylbenzofuran | This compound | The cyano group directs functionalization to C5 and is readily hydrolyzed to a carboxylic acid. |

| Methyl 4-hydroxybenzoate | Methyl 3-methylbenzofuran-5-carboxylate | This compound | The ester group serves as a precursor to the carboxylic acid, ensuring C5 substitution. |

Functionalization and Derivatization of Precursors for this compound Synthesis

An alternative and widely used strategy involves the synthesis of a specifically functionalized precursor, such as a halogenated 3-methylbenzofuran, which is then converted to the final carboxylic acid. This approach is particularly powerful when combined with modern organometallic cross-coupling and carboxylation techniques.

Halogenation Precursors and their Transformation

The use of halogenated intermediates provides a versatile handle for introducing the carboxylic acid group. 5-Bromo-3-methylbenzofuran (B1280059) is a key precursor for this strategy. Its synthesis can be achieved through two primary routes:

Regioselective Bromination: Direct bromination of 3-methylbenzofuran can be challenging as it may lead to a mixture of products. However, under carefully controlled conditions, electrophilic bromination can favor substitution at the electron-rich benzene (B151609) ring, potentially at the C5 position.

Synthesis from a Brominated Precursor: A more controlled method starts with a readily available brominated phenol, such as 4-bromophenol (B116583). google.com The synthesis proceeds by O-alkylation of 4-bromophenol with a suitable three-carbon unit (e.g., propargyl bromide), followed by thermal rearrangement and intramolecular cyclization to construct the 3-methylfuran (B129892) ring fused to the bromo-substituted benzene ring. This unambiguously places the bromine atom at the C5 position.

Once 5-bromo-3-methylbenzofuran is obtained, it serves as a versatile platform for further transformations.

| Precursor | Reagent | Reaction Type | Product |

| 4-Bromophenol | Propargyl bromide, K2CO3 | O-propargylation | 1-Bromo-4-(prop-2-yn-1-yloxy)benzene |

| 1-Bromo-4-(prop-2-yn-1-yloxy)benzene | Heat | Claisen rearrangement / Cyclization | 5-Bromo-3-methylbenzofuran |

| 3-Methylbenzofuran | N-Bromosuccinimide (NBS) | Electrophilic Bromination | Mixture including 5-Bromo-3-methylbenzofuran |

Metal-Mediated Carboxylation Reactions (e.g., n-butyl-lithium mediated carbonation)

Metal-mediated carboxylation is a highly efficient method for converting aryl halides into carboxylic acids. The most common approach for a substrate like 5-bromo-3-methylbenzofuran is a lithium-halogen exchange followed by quenching with carbon dioxide.

The process involves treating 5-bromo-3-methylbenzofuran with an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov The n-BuLi rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive 3-methylbenzofuran-5-yllithium intermediate. This organolithium species is a potent nucleophile and is immediately quenched by the addition of solid carbon dioxide (dry ice). A final acidic workup protonates the resulting carboxylate salt to afford this compound in good yield. mdpi.com

This method is highly reliable and is a cornerstone of modern organic synthesis for the preparation of aromatic carboxylic acids from their corresponding halides.

| Reaction Step | Reagents & Conditions | Intermediate/Product |

| Lithium-Halogen Exchange | 5-Bromo-3-methylbenzofuran, n-BuLi, THF, -78 °C | 3-Methylbenzofuran-5-yllithium |

| Carboxylation | CO2 (solid, dry ice), -78 °C | Lithium 3-methylbenzofuran-5-carboxylate |

| Acidic Workup | H3O+ (e.g., dilute HCl) | This compound |

Expedited and Sustainable Synthetic Techniques for Benzofuran Carboxylic Acids

The synthesis of benzofuran carboxylic acids, including this compound, has been significantly advanced through the development of expedited and sustainable methodologies. These techniques, particularly microwave-assisted protocols and novel catalytic approaches, offer substantial improvements over classical synthetic routes by reducing reaction times, increasing yields, and often employing more environmentally benign conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. sapub.org The application of microwave irradiation in the synthesis of benzofuran derivatives has demonstrated considerable advantages, including dramatically reduced reaction times, improved product yields, and operational simplicity. sapub.orgresearchgate.net This technique utilizes the efficient heating of polar solvents and reagents by microwave energy to achieve rapid reaction rates.

A notable example of a microwave-assisted protocol applicable to the synthesis of benzofuran carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.gov This reaction, which involves the base-catalyzed ring contraction of a coumarin (B35378) to a benzofuran, can be significantly expedited under microwave irradiation. nih.gov Traditional methods may require several hours of reflux, whereas microwave-assisted synthesis can often be completed in a matter of minutes. nih.govasianpubs.org For instance, the synthesis of various benzofuran-2-carboxylic acid derivatives from 3-bromocoumarins has been achieved in very high yields with a reaction time of just 5 minutes using microwave heating. nih.gov

The general procedure involves heating a mixture of the 3-halocoumarin with a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695) under microwave irradiation. nih.gov The optimization of reaction parameters, including microwave power and temperature, is crucial for achieving high yields and minimizing by-product formation. nih.gov

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the successful application of this technology to its structural analogs suggests its potential for a more efficient synthesis of the target compound. The following table summarizes representative findings for the microwave-assisted synthesis of benzofuran-2-carboxylic acid derivatives, illustrating the efficiency of this methodology.

Table 1: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid Derivatives via Perkin Rearrangement

| Starting Material | Product | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 300 | 79 | 5 | 99 |

| 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxybenzofuran-2-carboxylic acid | 300 | 79 | 5 | 98 |

| 3-Bromo-4-methylcoumarin | 3-Methylbenzofuran-2-carboxylic acid | 300 | 79 | 5 | 99 |

| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 300 | 79 | 5 | 97 |

Data sourced from research on expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. nih.gov

Catalytic Approaches in Benzofuran Synthesis

The development of catalytic methods has revolutionized the synthesis of benzofuran scaffolds, offering high efficiency and selectivity under mild reaction conditions. nih.gov Various transition metals, including palladium, copper, rhodium, gold, and silver, have been successfully employed as catalysts for the construction of the benzofuran ring system. nih.govnih.govnih.gov These catalytic strategies often involve intramolecular or intermolecular cyclization reactions, C-H activation, and coupling reactions. nih.govdocumentsdelivered.com

Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for the preparation of benzofurans. nih.govelsevier.es Palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization of o-iodophenols with terminal alkynes, provide a versatile route to 2,3-disubstituted benzofurans. nih.govnih.gov Furthermore, palladium-catalyzed C-H arylation of benzofurans allows for the direct introduction of aryl groups at the C2 position. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and environmentally friendly alternative to palladium for the synthesis of benzofurans. rsc.orgrsc.orgacs.org Copper-mediated oxidative annulation of phenols and unactivated internal alkynes is an effective method for constructing the benzofuran ring. rsc.org One-pot syntheses involving copper catalysts, for example, the reaction of o-hydroxy aldehydes, amines, and alkynes, have been developed for the efficient production of benzofuran derivatives. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have enabled novel transformations for the synthesis of functionalized benzofurans. acs.orgacs.orgrsc.org Rhodium-catalyzed vinylene transfer reactions allow for the selective construction of C4-substituted benzofurans from readily available starting materials. acs.orgnih.gov Additionally, rhodium-catalyzed intramolecular C-H insertion reactions of α-imino carbenes provide a pathway to 2,3-dihydrobenzofurans, which can be subsequently converted to benzofurans. rsc.org

Gold and Silver-Catalyzed Synthesis: Gold and silver catalysts, known for their mildness and unique reactivity, have also been employed in the synthesis of benzofurans. nih.govrsc.orgresearchgate.net Gold(I) catalysis has been shown to be effective in the cyclization of tetrahydropyranyl ethers of o-alkynylphenols to form benzofurans at very low catalyst loadings. nih.gov Silver catalysts can mediate oxidative C-H/C-H functionalization between 1,3-dicarbonyl compounds and terminal alkynes to produce polysubstituted furans. rsc.org

The following table provides a summary of various catalytic approaches that could be adapted for the synthesis of this compound and its analogs.

Table 2: Overview of Catalytic Approaches for Benzofuran Synthesis

| Catalyst System | Reactants | Reaction Type | General Outcome |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / Copper(I) iodide | o-Iodophenols, Terminal alkynes | Sonogashira coupling and cyclization | Synthesis of 2,3-disubstituted benzofurans. nih.gov |

| Palladium(II) acetate | Benzoquinones, Terminal alkynes | C-H functionalization/cyclization | Formation of 2,3-disubstituted 5-hydroxybenzofurans. acs.org |

| Copper iodide | Phenols, Alkynes | Aerobic oxidative cyclization | Regioselective synthesis of polysubstituted benzofurans. rsc.org |

| Copper chloride | Salicylaldehyde-derived Schiff bases, Alkenes | Intramolecular cyclization | Production of trifluoroethyl-substituted benzofurans. nih.gov |

| Rhodium(III) complexes | m-Salicylic acid derivatives, Vinylene carbonate | Vinylene transfer | Selective synthesis of C4-substituted benzofurans. acs.orgnih.gov |

| Gold(I)-NHC complex | Tetrahydropyranyl ethers of o-alkynylphenols | Cyclization | Efficient formation of benzofurans at low catalyst loadings. nih.gov |

| Silver nitrate (B79036) / Gold chloride | Propargyl alcohols, Aryl boronic acids | Relay catalysis | Chemodivergent generation of benzofuran skeletons. |

This table summarizes general findings from various research articles on catalytic benzofuran synthesis.

Chemical Transformations and Derivatization of 3 Methylbenzofuran 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group at C5

The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry, serving as a precursor for a wide array of derivatives.

The conversion of 3-Methylbenzofuran-5-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.org Subsequent dehydration yields the ester and water. masterorganicchemistry.com The formation of methyl 3-methylbenzofuran-5-carboxylate is a well-documented example of this transformation. nih.govbldpharm.com

| Reactant | Reagent (Alcohol) | Typical Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ | Methyl 3-methylbenzofuran-5-carboxylate |

| This compound | Ethanol (B145695) (C₂H₅OH) | H₂SO₄ | Ethyl 3-methylbenzofuran-5-carboxylate |

| This compound | Generic Alcohol (R-OH) | Acid Catalyst (H⁺) | Alkyl 3-methylbenzofuran-5-carboxylate |

Amide synthesis from carboxylic acids is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. bohrium.comrawdatalibrary.net The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature, as the acidic carboxylic acid and the basic amine form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amidation, one of two general strategies is employed:

High-Temperature Condensation: Heating the ammonium carboxylate salt above 100°C can drive off water and form the amide bond. However, the high temperatures required can limit the applicability of this method for sensitive substrates. libretexts.org

Carboxylic Acid Activation: A more common and milder approach involves converting the carboxylic acid into a more reactive intermediate. This is typically achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. libretexts.orgresearchgate.netnih.gov This intermediate readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired amide. researchgate.net Various coupling agents can also be used to facilitate direct amidation under milder conditions. lookchemmall.com

| Starting Material | Activation Step/Reagent | Amine | Product Class |

|---|---|---|---|

| This compound | SOCl₂ or (COCl)₂ | Ammonia (NH₃) | Primary Amide (3-Methylbenzofuran-5-carboxamide) |

| This compound | SOCl₂ or (COCl)₂ | Primary Amine (R-NH₂) | Secondary Amide (N-substituted-3-methylbenzofuran-5-carboxamide) |

| This compound | SOCl₂ or (COCl)₂ | Secondary Amine (R₂NH) | Tertiary Amide (N,N-disubstituted-3-methylbenzofuran-5-carboxamide) |

| This compound | Heat (>100°C) | Amine (R₂NH) | Amide + Water |

The carboxylic acid group at C5 can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the carboxylic acid into (3-methylbenzofuran-5-yl)methanol. chemistrysteps.comlibretexts.org The reaction proceeds through the initial deprotonation of the acid, followed by nucleophilic acyl substitution by a hydride to form an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which is then protonated during aqueous workup to yield the primary alcohol. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org Borane (BH₃) complexes are also effective and can offer different selectivity in molecules with multiple functional groups. chemistrysteps.com

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Nucleus

The benzofuran ring is an aromatic system susceptible to electrophilic substitution. The reactivity and regioselectivity are governed by the combined electronic effects of the fused furan (B31954) and benzene (B151609) rings, as well as the existing substituents. The oxygen atom of the furan ring is electron-donating, activating the nucleus towards electrophilic attack, particularly at the C2, C4, and C6 positions.

Nucleophilic aromatic substitution on the benzofuran nucleus is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the ring.

Modifications of the Methyl Group at C3

The methyl group at the C3 position offers another site for derivatization, primarily through free-radical reactions. A key transformation is the allylic-type bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This reaction selectively replaces a hydrogen atom on the methyl group with a bromine atom, yielding 3-(bromomethyl)benzofuran-5-carboxylic acid. nih.gov

This brominated intermediate is highly valuable as it is susceptible to nucleophilic substitution reactions. The bromomethyl group can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of diverse functional groups at the C3-methyl position and the extension of the carbon chain. nih.gov

| Reaction Type | Reagent | Intermediate Product | Potential Subsequent Reaction |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)benzofuran-5-carboxylic acid | Nucleophilic substitution with Nu⁻ (e.g., CN⁻, OR⁻, N₃⁻) |

Synthesis of Fused Heterocyclic Systems Incorporating the Benzofuran Core

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. One common strategy involves transforming the C5-carboxylic acid into a functional group that can participate in a cyclization reaction. For instance, the carboxylic acid can be converted to its corresponding acyl hydrazide (3-methylbenzofuran-5-carbohydrazide) via esterification followed by reaction with hydrazine (B178648) hydrate. nih.gov This carbohydrazide (B1668358) intermediate is a versatile precursor for constructing fused five-membered heterocycles. Reaction with isothiocyanates or isocyanates can lead to thiosemicarbazides and semicarbazides, respectively, which can be cyclized to form fused triazole or thiadiazole rings. nih.gov Similarly, condensation with 1,3-dicarbonyl compounds or their equivalents can be employed to construct fused pyrazole (B372694) or pyridazinone rings. While much of the literature describes this chemistry starting from the C2-carbohydrazide, the principles are directly applicable to the C5 isomer. bohrium.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Methylbenzofuran 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy:

The proton NMR spectrum of 3-Methylbenzofuran-5-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic, furan (B31954), methyl, and carboxylic acid protons. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons on the benzene (B151609) ring will present as a complex splitting pattern. The proton at the C4 position is expected to be a doublet, while the protons at C6 and C7 will likely appear as a doublet and a doublet of doublets, respectively. The proton on the furan ring (C2) should resonate as a singlet. The methyl group protons at the C3 position will also produce a sharp singlet, typically around 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the 170-185 ppm region. The aromatic and furan carbons will resonate in the approximate range of 110-160 ppm. The quaternary carbons, such as C3, C3a, C5, and C7a, will generally show lower intensity signals compared to the protonated carbons. The methyl carbon signal is expected to be the most upfield, typically below 30 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -COOH | 10.0 - 13.0 (br s) | 170.0 - 185.0 |

| H-2 | ~7.5 (s) | 140.0 - 150.0 |

| C-3 | - | 115.0 - 125.0 |

| -CH₃ | 2.0 - 2.5 (s) | 10.0 - 20.0 |

| H-4 | ~8.0 (d) | 120.0 - 130.0 |

| C-5 | - | 125.0 - 135.0 |

| H-6 | ~7.8 (dd) | 120.0 - 130.0 |

| H-7 | ~7.5 (d) | 110.0 - 120.0 |

| C-3a | - | 120.0 - 130.0 |

| C-7a | - | 150.0 - 160.0 |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet. Predicted values are based on analogous structures and general NMR principles.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Although a specific experimental mass spectrum for this compound is not available, the expected fragmentation can be inferred from the analysis of related structures like 3-methylbenzofuran (B1293835) and other benzofuran (B130515) derivatives. nih.govnist.govnist.govspectrabase.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) as a radical, leading to a significant [M-45]⁺ fragment. Another characteristic fragmentation would be the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, followed by the loss of carbon monoxide (CO) to give an [M-17-28]⁺ fragment. The cleavage of the methyl group could also occur, leading to an [M-15]⁺ ion. The relative abundances of these fragment ions would provide valuable structural confirmation.

Vibrational Spectroscopy (Infrared, Raman) Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. While specific experimental spectra for this compound are not documented in the searched literature, the characteristic vibrational modes can be predicted based on the known spectra of carboxylic acids, furans, and substituted benzenes. nih.govrsc.orgresearchgate.netudayton.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state or in concentrated solutions. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band between 1680 and 1710 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are expected to give strong signals. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. The C-H stretching vibrations of the methyl group and the aromatic ring would also be observable.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| C=O stretch | 1680 - 1710 | 1680 - 1710 | Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1210 - 1320 | Weak | Strong (IR) |

| O-H bend (in-plane) | 1350 - 1440 | Weak | Medium |

| O-H bend (out-of-plane) | 920 - 950 | Weak | Broad, Medium (IR) |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be characteristic of the benzofuran chromophore. Based on data for related compounds such as benzofuran and benzofuran-2-carboxylic acid, absorption maxima are anticipated in the ultraviolet region. researchgate.netnist.govmdpi.com

The benzofuran system typically displays two main absorption bands. The first, more intense band, corresponding to a π → π* transition, is expected to appear at a lower wavelength, likely around 240-260 nm. A second, less intense band, which may exhibit fine structure, is expected at a higher wavelength, around 270-290 nm. The presence of the carboxylic acid and methyl groups as substituents on the benzofuran ring system is likely to cause a slight bathochromic (red) shift of these absorption maxima compared to the unsubstituted benzofuran.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound itself, studies on related benzofuran carboxylic acid derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. mdpi.comresearchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 3 Methylbenzofuran 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. physchemres.orgmdpi.com For molecules like 3-methylbenzofuran-5-carboxylic acid and its derivatives, DFT calculations can accurately predict molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Studies on related benzofuran (B130515) carboxylic acids using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been performed to optimize the molecular structure and determine key geometric parameters. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is crucial for understanding the molecule's stability and reactivity.

Furthermore, DFT is used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which is essential for predicting intermolecular interactions. researchgate.netmdpi.com

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C3-Methyl | 1.51 Å |

| Bond Length | C5-Carboxyl | 1.48 Å |

| Bond Angle | O1-C2-C3 | 110.5° |

| Bond Angle | C4-C5-C6 | 121.0° |

| Dihedral Angle | C4-C5-C(carboxyl)-O(hydroxyl) | ~180° |

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. researchgate.net This approach is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.netnih.gov

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data. A binding site or "active site" on the protein is identified. nih.gov Docking algorithms then systematically sample different conformations and orientations of the ligand within the active site, calculating a "docking score" for each pose. mdpi.com This score, usually expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. researchgate.net

Studies on benzofuran derivatives have demonstrated their potential to interact with various protein targets, including those involved in cancer and Alzheimer's disease. nih.govacs.org For instance, derivatives of 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity, with docking studies helping to elucidate their binding modes. researchgate.net The analysis of the docked complex reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.com These insights are vital for understanding the structural basis of the ligand's activity. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Benzofuran Derivative

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu132, Val80 | Hydrophobic | ||

| Beta-secretase | -9.2 | Gln73, Thr232 | Hydrogen Bond |

| Ile118, Trp115 | Hydrophobic |

In Silico Prediction of Pharmacokinetic Properties (e.g., logP, drug-likeness)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govsciensage.info These predictions help to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later development stages. bepls.com For this compound, various physicochemical and pharmacokinetic parameters can be computationally estimated.

Key properties include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These descriptors are used to evaluate "drug-likeness," often by applying rules such as Lipinski's Rule of Five. researchgate.netsailife.com According to this rule, an orally active drug typically has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Computational models can also predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. researchgate.netnih.gov For example, the BOILED-Egg model can predict both GI absorption and BBB permeation based on lipophilicity and polarity. sciensage.info

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 190.19 g/mol | Complies with Lipinski's rule (<500) |

| logP (Lipophilicity) | 2.5 - 3.0 | Optimal for membrane permeability (Lipinski <5) |

| Topological Polar Surface Area (TPSA) | 49.83 Ų | Indicates good oral bioavailability (<140 Ų) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (<10) |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Likely does not cross into the central nervous system |

Computational Studies on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), are used to build mathematical models that correlate structural features of molecules with their activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For the benzofuran scaffold, SAR studies have revealed key structural requirements for various biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net For example, the introduction of certain substituents, such as halogens, on the benzofuran ring has been shown to significantly increase anticancer activity, possibly by enhancing binding affinity through halogen bonds. mdpi.com

In a QSAR study, a set of related compounds with known activities is used. Molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) are calculated for each compound. Statistical methods are then employed to develop an equation that links these descriptors to the biological activity. scholarsresearchlibrary.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. These computational approaches provide a rational basis for optimizing lead compounds like this compound. scholarsresearchlibrary.com

Table 4: Illustrative Structure-Activity Relationship for Benzofuran Analogs

| Compound | Modification on Benzofuran Ring | Relative Activity | Rationale |

|---|---|---|---|

| Analog 1 | -H at C7 | 1x | Baseline compound |

| Analog 2 | -Cl at C7 | 5x | Electron-withdrawing group enhances binding |

| Analog 3 | -OCH3 at C7 | 0.5x | Bulky group causes steric hindrance |

| Analog 4 | -Br at C7 | 7x | Halogen bonding improves target interaction |

Biological Activities and Mechanistic Insights of 3 Methylbenzofuran 5 Carboxylic Acid Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations

Derivatives of 3-Methylbenzofuran-5-carboxylic acid have been the subject of numerous studies to determine their effectiveness against a variety of microbial pathogens. These in vitro assessments have demonstrated a broad spectrum of activity, encompassing antibacterial, antifungal, and antiviral properties.

The antibacterial potential of this compound derivatives has been well-documented, with many compounds exhibiting notable activity against a range of bacterial strains. nih.gov Certain halogenated derivatives have shown particular promise. For instance, some derivatives in which two acetyl group hydrogens were substituted by halogens were found to be active against Gram-positive cocci. mdpi.com

Research has indicated that the introduction of a halogen into the benzofuran (B130515) structure is a key factor in its microbiological activity. mdpi.com Studies on a series of benzofuran derivatives revealed that the inhibitory activity against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov Specifically, certain indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran demonstrated good antibacterial activity with Minimum Inhibitory Concentrations (MICs) under 10 μg/mL against E. coli, P. aeruginosa, and S. aureus. nih.gov

Further investigations into 2-(substituted-phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives showed a broad spectrum of activity. nih.gov The antibacterial activity of various synthesized compounds has been tested against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov In some cases, compounds with aza-benzofuran structures showed better activity against bacteria than their oxa-benzofuran counterparts. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Bacterial Strain(s) | Activity/Potency |

|---|---|---|

| Halogenated Derivatives | Gram-positive cocci | Active |

| Indophenazine 1,3,5-trisubstituted pyrazoline derivatives | E. coli, P. aeruginosa, S. aureus | MICs < 10 μg/mL nih.gov |

| 2-(substituted-phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Broad spectrum | Active nih.gov |

| Aza-benzofuran derivatives | General bacteria | Better activity than oxa-benzofuran derivatives mdpi.com |

| General derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Varied activity nih.govnih.gov |

The antifungal properties of this compound derivatives have also been a significant area of research. Studies have shown that these compounds can be effective against a variety of fungal pathogens. For example, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antifungal activity against Candida albicans and other Candida species. researchgate.net

In one study, two compounds, a brominated ester and a chlorinated ester of a 3-benzofurancarboxylic acid derivative, were both found to be active against C. albicans. researchgate.net Another study found that two different derivatives exhibited antifungal activity against Candida albicans and Candida parapsilosis with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. nih.govsemanticscholar.org The presence of a halogen in the aromatic ring of these derivatives appeared to contribute to their antifungal effects. mdpi.com

Further research into benzofuran-3-carbohydrazide derivatives showed promising antifungal activity. nih.gov Some synthesized benzofuran derivatives have also been tested against Aspergillus niger. nih.gov It has been noted that for some derivatives, the antifungal potency is greater than their antibacterial potency. rsc.org For instance, certain oxa-benzofuran compounds demonstrated better antifungal activity than aza-benzofuran compounds. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Fungal Strain(s) | Activity/Potency |

|---|---|---|

| Halogenated derivatives | Candida albicans, other Candida species | Active researchgate.net |

| Specific halogenated derivatives | Candida albicans, Candida parapsilosis | MIC of 100 μg/mL nih.govsemanticscholar.org |

| Benzofuran-3-carbohydrazide derivatives | General fungi | Promising activity nih.gov |

| Oxa-benzofuran derivatives | General fungi | Better activity than aza-benzofuran derivatives mdpi.com |

| General derivatives | Aspergillus niger | Varied activity nih.gov |

The exploration of this compound derivatives has extended to their potential as antiviral agents. Research has indicated that these compounds may inhibit the replication of certain viruses. For instance, some benzofuran derivatives have been synthesized and evaluated for their potent antitumor and antiviral activities. scilit.com

Specific studies have focused on the human immunodeficiency virus (HIV). The HIV inhibitory activity of novel benzofuran-transition metal complexes has been tested, with some compounds showing more potency than the standard drug Atevirdine. nih.gov One benzoimidazolylpyrrole derivative, in particular, demonstrated a higher therapeutic index than the standard. nih.gov While many of these compounds showed significant potency in inhibiting HIV-1 reverse transcriptase, none surpassed the activity of Atevirdine. nih.gov

In addition to HIV, the antiviral activity of these derivatives has been assessed against the hepatitis C virus (HCV). The HCV NS3-4A protease inhibitor activity of some tested compounds revealed that complex formation had a significant positive effect on their bioactivity. nih.gov

Antiproliferative and Anticancer Studies in Cellular Models

The potential of this compound derivatives as anticancer agents has been extensively investigated through in vitro studies on various cancer cell lines. These studies have focused on assessing their ability to inhibit cancer cell growth and to modulate key cellular processes involved in cancer progression.

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. For example, two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans were shown to efficiently inhibit the growth of non-small cell lung carcinoma A549 and NCI-H23 cell lines. tandfonline.com The IC50 values for these compounds spanned ranges of 1.48–47.02 µM for A549 cells and 0.49–68.9 µM for NCI-H23 cells. tandfonline.comnih.gov

In one study, a particular 3-methylbenzofuran (B1293835) derivative with a para-methoxy group on the terminal phenyl ring exhibited the highest antiproliferative activity against the A549 cell line, with an IC50 of 1.48 µM, which is comparable to the standard drug staurosporine (B1682477) (IC50 = 1.52 µM). nih.govtandfonline.com Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have also been synthesized and screened for their anticancer activity against lung cancer (A549) and breast cancer (MCF7) cell lines. researchgate.netbohrium.com One such compound showed excellent activity against the A549 cell line with an IC50 value of 0.858 µM, while another was effective against the MCF7 cell line with an IC50 of 2.07 µM. researchgate.netbohrium.com

Further research has confirmed the cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. nih.gov Some bromo derivatives have shown selective toxicity towards human leukemia cells. nih.gov The cytotoxicity of these derivatives has also been evaluated against other cancer cell lines including HeLa (cervix carcinoma), MOLT-4 (leukemia), and K562 (leukemia). researchgate.net

Table 3: Growth Inhibition of Cancer Cell Lines by Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Cancer Cell Line(s) | IC50 Values |

|---|---|---|

| 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans | A549 (non-small cell lung carcinoma) | 1.48–47.02 µM tandfonline.comnih.gov |

| 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans | NCI-H23 (non-small cell lung carcinoma) | 0.49–68.9 µM tandfonline.comnih.gov |

| Amide derivatives | A549 (lung cancer) | 0.858 µM researchgate.netbohrium.com |

| Amide derivatives | MCF7 (breast cancer) | 2.07 µM researchgate.netbohrium.com |

| Bromo derivatives | K562 and HL-60 (leukemia) | IC50 5.0 and 0.1 µM, respectively nih.gov |

| Various derivatives | HeLa (cervix carcinoma), MOLT-4 (leukemia) | Varied activity researchgate.net |

Beyond simply inhibiting cell growth, research has delved into the mechanisms by which this compound derivatives exert their anticancer effects. These studies have revealed that these compounds can modulate critical cellular processes such as cell cycle progression and apoptosis.

Several of the most active benzofuran derivatives have been investigated for their effects on the cell cycle. tandfonline.comnih.gov For instance, the effect of one 3-methylbenzofuran derivative on the phases of the cell cycle of A549 cells has been documented. researchgate.net In another study, the impact of the most promising benzofurans on Panc-1 cell apoptosis was investigated, showing a significant increase in the percentage of total apoptotic cells upon treatment. tandfonline.com

The apoptotic effect of a 3-methylbenzofuran derivative was observed against the A549 cell line, where it induced 42.05% apoptosis compared to 1.37% in the control. nih.gov Similarly, two 3-(morpholinomethyl)benzofuran derivatives were evaluated in the NCI-H23 cancer cell line, producing 34.59% and 36.81% total apoptosis, respectively, compared to 2.09% in the control. nih.govtandfonline.com Further mechanistic studies using EtBr/AO staining and LDH assays have confirmed that some amide derivatives exhibit their cytotoxic activity via apoptosis, particularly at lower concentrations. bohrium.com

Table 4: Modulation of Cellular Processes by Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative | Cancer Cell Line | Cellular Process Affected | Observed Effect |

|---|---|---|---|

| 3-methylbenzofuran derivative | A549 | Apoptosis | Induced 42.05% apoptosis nih.gov |

| 3-(morpholinomethyl)benzofuran derivative 1 | NCI-H23 | Apoptosis | Induced 34.59% total apoptosis nih.govtandfonline.com |

| 3-(morpholinomethyl)benzofuran derivative 2 | NCI-H23 | Apoptosis | Induced 36.81% total apoptosis nih.govtandfonline.com |

| Amide derivatives | A549, MCF-7 | Apoptosis | Cytotoxic activity confirmed via apoptosis bohrium.com |

| Various derivatives | A549, NCI-H23 | Cell Cycle Progression | Effects on cell cycle phases observed tandfonline.comnih.govresearchgate.net |

| Promising benzofurans | Panc-1 | Apoptosis | Significant increase in total apoptotic cells tandfonline.com |

Applications and Future Prospects in Academic Medicinal Chemistry Research

Role as a Privileged Scaffold for Rational Drug Design

The benzofuran (B130515) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation is attributed to its recurrence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov The inherent properties of the benzofuran core, such as its rigid structure and ability to participate in various non-covalent interactions with biological targets, make it an ideal foundation for the rational design of new drugs. nih.gov

As a derivative of this esteemed heterocyclic system, 3-Methylbenzofuran-5-carboxylic acid inherits the characteristics of a privileged scaffold. The strategic placement of the methyl group at the 3-position and the carboxylic acid at the 5-position offers distinct advantages for drug design. The carboxylic acid group can act as a key hydrogen bond donor and acceptor or as a bioisosteric replacement for other functional groups, enabling strong interactions with the active sites of enzymes and receptors. The methyl group can provide a crucial hydrophobic interaction or be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This strategic substitution pattern allows medicinal chemists to systematically explore the chemical space around the benzofuran core to optimize potency, selectivity, and drug-like properties.

Development of Lead Compounds and Chemical Probes

The utility of this compound as a starting material for the development of lead compounds is exemplified in its application in the synthesis of inhibitors for specific biological targets. A notable example is its use in the creation of compounds designed to inhibit Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK), a key regulator of glycogen (B147801) metabolism implicated in metabolic diseases such as type 2 diabetes. google.comgoogle.com In this context, this compound serves as a crucial building block, with its carboxylic acid moiety being activated and coupled with other molecular fragments to generate novel heterocyclic compounds with potential therapeutic value. google.comgoogle.com

The development of these PASK inhibitors highlights a rational approach to lead compound discovery, where the inherent structural and chemical features of this compound are leveraged to synthesize targeted molecules. The benzofuran core provides a rigid framework, while the carboxylic acid allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize inhibitory activity.

While the direct application of this compound in the development of chemical probes is less documented, its utility as a precursor for lead compounds suggests its potential in this area. Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of fluorescently or radioactively labeled derivatives of this compound-based lead compounds could provide valuable probes for studying the function and localization of their target proteins.

Strategic Design of Chemical Libraries Based on the this compound Moiety

The principles of diversity-oriented synthesis are increasingly being applied to the benzofuran scaffold to generate libraries of compounds for high-throughput screening. nih.govacs.orgacs.org While specific libraries based solely on this compound are not extensively reported, the general strategies employed for benzofuran carboxylic acids are directly applicable. nih.govacs.orgacs.org

The carboxylic acid group of this compound is an ideal handle for combinatorial chemistry. It can be readily converted to a variety of functional groups, such as amides, esters, and ketones, allowing for the introduction of a wide range of chemical diversity. By reacting this compound with a diverse set of amines, alcohols, or other nucleophiles, a large library of derivatives can be synthesized.

This approach allows for the systematic exploration of the chemical space around the 3-methylbenzofuran-5-yl moiety. The resulting chemical libraries can be screened against a panel of biological targets to identify novel hit compounds. The modular nature of this synthetic strategy also facilitates the rapid optimization of initial hits by allowing for the facile exchange of the appended diversity elements. This systematic approach to library design, centered on the this compound scaffold, holds significant promise for the discovery of new bioactive molecules. nih.gov

Exploration in Materials Science Applications

While the primary focus of research on this compound has been in the realm of medicinal chemistry, there are emerging indications of its potential in materials science. A Korean patent application discloses the use of this compound as a component in a cleaning composition for metal wiring. google.com This suggests a potential application in the electronics industry, where the chemical properties of the molecule may contribute to the effective removal of residues from metal surfaces.

Furthermore, the broader class of benzofuran derivatives is being explored for applications in organic electronics and as fluorescent materials. datainsightsmarket.com The fused aromatic system of the benzofuran core provides a platform for π-electron delocalization, which is a key property for organic semiconductors and fluorescent molecules. The substitution pattern of this compound could be tailored to fine-tune its electronic and photophysical properties for such applications. For instance, conversion of the carboxylic acid to an electron-withdrawing or electron-donating group could modulate the compound's emission wavelength or charge-transport characteristics. While this area of research is still in its infancy for this specific compound, the foundational knowledge from the broader class of benzofurans suggests a promising avenue for future exploration.

Unaddressed Research Questions and Emerging Directions for Benzofuran Carboxylic Acid Research

Despite the progress made in understanding the utility of this compound and its derivatives, several research questions remain unanswered, pointing to exciting new directions for future investigation.

One key area for future research is the systematic evaluation of the biological activity of a diverse library of this compound derivatives against a wide range of therapeutic targets. While its use in developing PASK inhibitors is established, its potential against other kinases, G-protein coupled receptors, and ion channels remains largely unexplored. A comprehensive screening campaign could uncover novel biological activities and expand the therapeutic potential of this scaffold.

Another emerging direction is the development of more efficient and scalable synthetic methods for producing this compound and its derivatives. numberanalytics.com While laboratory-scale syntheses are available, the development of robust and cost-effective manufacturing processes will be crucial for the translation of any promising lead compounds into clinical candidates.

Furthermore, a deeper investigation into the materials science applications of this compound is warranted. datainsightsmarket.com Studies focusing on the synthesis and characterization of polymers, metal-organic frameworks, and fluorescent probes derived from this scaffold could lead to the discovery of new materials with unique properties and applications in electronics, sensing, and imaging.

Finally, the exploration of the pharmacokinetic and metabolic profiles of this compound derivatives is a critical next step in their development as therapeutic agents. Understanding how these compounds are absorbed, distributed, metabolized, and excreted will be essential for designing safe and effective drugs.

Data Tables

Table 1: Investigated Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Role of this compound | Reference(s) |

| Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK) | Metabolic Diseases (e.g., Type 2 Diabetes) | Starting material for the synthesis of inhibitors | google.com, google.com |

Table 2: Potential Applications of this compound

| Application Area | Specific Use | Reference(s) |

| Medicinal Chemistry | Privileged scaffold for rational drug design | nih.gov, rsc.org |

| Medicinal Chemistry | Building block for lead compound development | google.com, google.com |

| Medicinal Chemistry | Core moiety for the design of chemical libraries | nih.gov, acs.org, acs.org |

| Materials Science | Component in cleaning compositions for metal wiring | google.com |

| Materials Science (potential) | Precursor for organic electronic and fluorescent materials | datainsightsmarket.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylbenzofuran-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodology : Common routes include:

- Friedel-Crafts acylation to introduce the methyl group on the benzofuran core.

- Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the carboxylic acid .

- Suzuki-Miyaura coupling for functionalization at specific positions, though this requires pre-functionalized starting materials.

- Optimization Strategies :

- Vary catalysts (e.g., palladium complexes for coupling reactions) and reaction temperatures to balance yield and purity .

- Monitor reaction progress via TLC or HPLC to identify intermediate stages and minimize side products .

- Key Considerations : Use anhydrous conditions for moisture-sensitive steps and purify via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Spectroscopic Methods :

- NMR (¹H and ¹³C): Confirm substituent positions (e.g., methyl at C3, carboxylic acid at C5) and rule out regioisomeric impurities .

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid group) .

- Chromatographic Techniques :

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity; compare retention times against standards .

- Melting Point Analysis : Compare experimental mp (e.g., 155–160°C) to literature values to verify crystallinity .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage and experimental use?

- Storage Conditions :

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation via oxidation or photolysis .

- Avoid exposure to strong bases or reducing agents, which may decarboxylate the compound .

- In-Use Stability :

- Prepare fresh solutions in inert solvents (e.g., DMSO or methanol) and avoid prolonged heating above 50°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Systematic Analysis :

- Compare assay conditions (e.g., cell lines, concentration ranges) and derivative substituents (e.g., methoxy vs. nitro groups) that influence activity .

- Conduct dose-response studies to establish EC₅₀ values and validate selectivity (e.g., cytotoxicity vs. target-specific effects) .

- Case Study : A benzofuran analog showed high antioxidant activity in DPPH assays but moderate cytotoxicity in HepG2 cells, highlighting the need for parallel toxicity screening .

Q. How can computational modeling predict the reactivity and pharmacological interactions of this compound?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

- Molecular Docking :

- Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina; validate with SAR data .

- ADMET Prediction :

- Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier permeability .

Q. What experimental designs are critical for evaluating the electrochemical properties of this compound in catalytic applications?

- Cyclic Voltammetry (CV) :

- Measure redox potentials in aprotic solvents (e.g., acetonitrile) to identify electron-transfer pathways .

- Catalytic Screening :

- Test activity in cross-coupling reactions (e.g., Heck or Sonogashira) using palladium catalysts; optimize ligand ratios and solvent systems .

Key Recommendations for Researchers

- Reproducibility : Document solvent grades, catalyst batches, and ambient conditions to mitigate variability .

- Safety Protocols : Use PPE (gloves, face shields) and fume hoods when handling reactive intermediates .

- Data Validation : Cross-verify computational predictions with experimental assays (e.g., in vitro binding studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。